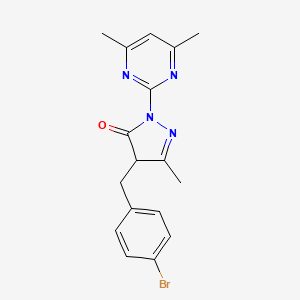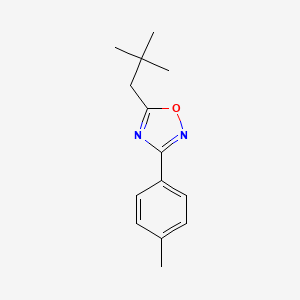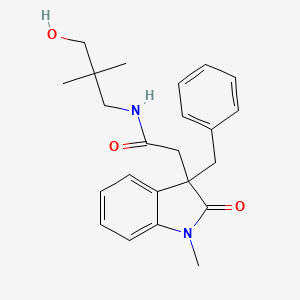![molecular formula C15H10N4 B5354257 [4-(2-naphthyl)-2-pyrimidinyl]cyanamide](/img/structure/B5354257.png)
[4-(2-naphthyl)-2-pyrimidinyl]cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-naphthyl)-2-pyrimidinyl]cyanamide, also known as NPC, is a chemical compound that has been used in scientific research for many years. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. NPC has been shown to have potential therapeutic applications in cancer treatment, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
[4-(2-naphthyl)-2-pyrimidinyl]cyanamide works by inhibiting the activity of PARP, an enzyme involved in DNA repair processes. By inhibiting PARP, this compound can cause DNA damage to accumulate in cancer cells, leading to cell death. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-(2-naphthyl)-2-pyrimidinyl]cyanamide in lab experiments is its potency as a PARP inhibitor. This compound has been shown to have greater potency than other PARP inhibitors such as olaparib. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are many potential future directions for research on [4-(2-naphthyl)-2-pyrimidinyl]cyanamide. One area of interest is in the development of new cancer treatments using this compound in combination with other chemotherapy drugs. This compound may also have potential in the treatment of other diseases such as inflammation and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Métodos De Síntesis
[4-(2-naphthyl)-2-pyrimidinyl]cyanamide can be synthesized using a variety of methods, including the reaction of 2-aminopyrimidine with 2-bromo-1-naphthaldehyde, followed by the reaction with cyanamide. Another method involves the reaction of 2-aminopyrimidine with 2-bromo-1-naphthaldehyde, followed by the reaction with cyanogen bromide and ammonia.
Aplicaciones Científicas De Investigación
[4-(2-naphthyl)-2-pyrimidinyl]cyanamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity, particularly in combination with other chemotherapy drugs. This compound has also been studied for its anti-inflammatory properties and its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(4-naphthalen-2-ylpyrimidin-2-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c16-10-18-15-17-8-7-14(19-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFOOVFSCZZYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)NC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopropyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5354178.png)


![2-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}ethoxy)ethanol](/img/structure/B5354188.png)
![N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5354194.png)

![ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5354207.png)
![N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-N-[(1-vinyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5354215.png)


![methyl 5-ethyl-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5354238.png)
![5-methyl-N-({1-[(1-vinyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)nicotinamide](/img/structure/B5354241.png)
![ethyl [4-(2,6-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5354249.png)
![N-[(5-isobutylisoxazol-3-yl)methyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5354270.png)
